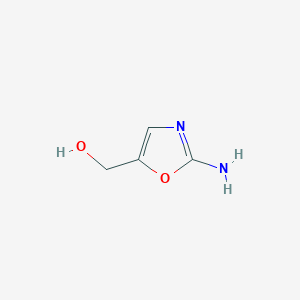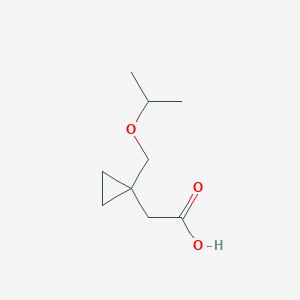
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenethylamine, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions, and the side chain contains a double bond and an amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to form 3,4-dimethoxycinnamic acid.
Reduction: The cinnamic acid is then reduced to 3,4-dimethoxyphenylpropionic acid.
Amidation: The propionic acid is converted to the corresponding amide.
Reduction to Amine: Finally, the amide is reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the double bond to a single bond or reduce the amine group to an alkyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
Oxidation: 3,4-Dimethoxybenzaldehyde, 3,4-Dimethoxybenzoic acid.
Reduction: 3-(3,4-Dimethoxyphenyl)propane-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological and psychological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways:
Monoamine Oxidase Inhibition: The compound has been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Receptor Binding: It may interact with specific receptors in the brain, influencing neurotransmission and potentially exerting psychoactive effects.
Pathways: The compound may modulate signaling pathways related to mood, cognition, and behavior.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features but lacking the double bond in the side chain.
Mescaline: Another related compound with an additional methoxy group at the 5 position, known for its psychoactive properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern and the presence of both an amine group and a double bond in the side chain. This combination of features contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8H,7,12H2,1-2H3/b4-3+ |
Clave InChI |
QIWFEXIJCDVGGL-ONEGZZNKSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/CN)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















